molecular formula C16H25ClN2 B2958952 (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride CAS No. 1353990-93-8

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride

Cat. No. B2958952
CAS RN: 1353990-93-8
M. Wt: 280.84
InChI Key: QPDRNFPNEKFNRJ-JOKMOOFLSA-N
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Description

This compound is a complex organic molecule that likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and an amine group (a nitrogen atom with a lone pair of electrons). It’s also a hydrochloride, meaning it’s likely a salt formed with hydrochloric acid .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution or addition reactions, and ring-closing reactions .

Mechanism of Action

The mechanism of action for this compound isn’t clear without more context. If it’s a drug or active molecule, its mechanism would depend on its specific biological target .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could involve improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

[1-[(E)-4-phenylbut-3-enyl]piperidin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c17-13-16-10-6-12-18(14-16)11-5-4-9-15-7-2-1-3-8-15;/h1-4,7-9,16H,5-6,10-14,17H2;1H/b9-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDRNFPNEKFNRJ-JOKMOOFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC=CC2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)CC/C=C/C2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride

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